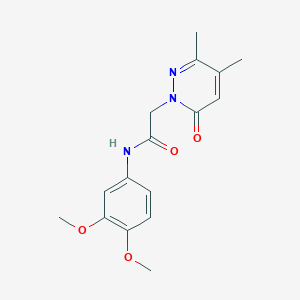![molecular formula C24H27N3O7 B5326862 4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid, also known as BN82002, is a synthetic compound that has garnered interest in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
The mechanism of action of 4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid involves the inhibition of tubulin polymerization, which is essential for cell division. By preventing the formation of microtubules, this compound disrupts the normal cell cycle and induces apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response. This suggests that this compound may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid in lab experiments is its high potency and specificity for cancer cells. This allows for the selective targeting of cancer cells without affecting normal cells. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its anticancer properties.
Synthesemethoden
The synthesis of 4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid involves the reaction of 4-butoxybenzoyl chloride with 3-nitrophenylacrylic acid, followed by the addition of N-(tert-butoxycarbonyl)-L-aspartic acid anhydride. The resulting compound is then deprotected with trifluoroacetic acid to yield this compound. This synthetic route has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has been shown to have potential applications in biomedical research, particularly in the field of cancer research. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-2-3-14-34-20-11-9-18(10-12-20)23(30)26-21(24(31)25-13-5-8-22(28)29)16-17-6-4-7-19(15-17)27(32)33/h4,6-7,9-12,15-16H,2-3,5,8,13-14H2,1H3,(H,25,31)(H,26,30)(H,28,29)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPMEPYAKYIDKT-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)


![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)